molecular formula C21H23N5O2S B5365137 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide

カタログ番号 B5365137
分子量: 409.5 g/mol
InChIキー: HHIXNEZRECKGAG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of B-cell lymphoma 2 (BCL-2) protein, which is responsible for the survival of cancer cells.

作用機序

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide selectively binds to the hydrophobic groove of BCL-2 protein, which is responsible for the survival of cancer cells. By binding to BCL-2, this compound induces apoptosis (programmed cell death) in cancer cells. This compound has a high affinity for BCL-2 and has minimal effects on other proteins, which makes it a potent and selective inhibitor of BCL-2.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to inhibit tumor growth in animal models of cancer. This compound has a favorable pharmacokinetic profile, which allows for once-daily dosing in humans. This compound has been well-tolerated in clinical trials, with the most common side effects being mild to moderate nausea, diarrhea, and fatigue.

実験室実験の利点と制限

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of BCL-2, which makes it a useful tool for studying the role of BCL-2 in cancer cell survival. This compound has also been shown to be effective in inducing apoptosis in cancer cells in vitro, which makes it a useful tool for studying the mechanisms of apoptosis. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain types of cancer. Additionally, this compound has a high affinity for BCL-2, which may limit its selectivity in certain experimental settings.

将来の方向性

There are several future directions for the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide. One direction is to explore the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to study the efficacy of this compound in other types of cancer, such as solid tumors. Additionally, there is a need to develop biomarkers that can predict response to this compound in cancer patients. Finally, there is a need to develop more potent and selective inhibitors of BCL-2 that can overcome the limitations of this compound.

合成法

The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide involves a multi-step process, which includes the reaction of 4-bromo-1-naphthaldehyde with 4-acetyl-1-piperazine to form an intermediate compound. The intermediate compound is then reacted with 2-mercapto-1H-benzimidazole to form the final product this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

科学的研究の応用

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies and has been approved by the FDA for the treatment of chronic lymphocytic leukemia (CLL). This compound has also shown efficacy in the treatment of other types of cancer, including acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM).

特性

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(1H-benzimidazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-15(27)25-10-12-26(13-11-25)17-8-6-16(7-9-17)22-20(28)14-29-21-23-18-4-2-3-5-19(18)24-21/h2-9H,10-14H2,1H3,(H,22,28)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIXNEZRECKGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。